molecular formula C26H26N4O2S2 B5290489 2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B5290489
Poids moléculaire: 490.6 g/mol
Clé InChI: BXVOKGOORGAPMM-FXBPSFAMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methylpiperidin-1-yl group and a (Z)-configured thiazolidinone moiety. Its structural complexity suggests synthetic routes involving condensation reactions and thiourea derivatives, as seen in analogous compounds .

Propriétés

IUPAC Name

(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-18-10-14-28(15-11-18)23-20(24(31)29-13-6-5-9-22(29)27-23)17-21-25(32)30(26(33)34-21)16-12-19-7-3-2-4-8-19/h2-9,13,17-18H,10-12,14-16H2,1H3/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVOKGOORGAPMM-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Structural Overview

The molecular structure of the compound includes a pyrido-pyrimidine core , a thiazolidine moiety , and a piperidine substituent . The presence of multiple functional groups enhances its reactivity and biological interactions.

Synthetic Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biological Research

Research indicates that this compound may act as a probe for studying biological pathways and interactions. Its structural components can influence various biological processes, making it valuable in pharmacological studies.

Pharmaceutical Development

Due to its promising biological activities, particularly in anticancer research, this compound is being investigated for potential therapeutic applications. Early studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of analogs of this compound against breast cancer cell lines. Results indicated that these compounds could inhibit key pathways involved in cancer cell proliferation, suggesting a promising avenue for further investigation into their therapeutic potential.

Case Study 2: Enzyme Inhibition

In another study, compounds related to this structure were evaluated for their ability to act as enzyme inhibitors in lysosomal storage diseases. The findings highlighted their potential as small molecule chaperones that could facilitate enzyme activity, offering insights into treatment strategies for such diseases.

Comparaison Avec Des Composés Similaires

Piperidine/Piperazine Derivatives

The 4-methylpiperidin-1-yl group in the target compound is structurally distinct from:

  • 4-Methylpiperazinyl groups (): Similar to the target compound’s piperidine, but the piperazine ring includes an additional nitrogen, altering electronic and hydrogen-bonding profiles .

Thiazolidinone Modifications

  • 2-Phenylethyl vs. 1-Phenylethyl substituents (): The target compound’s 2-phenylethyl group may adopt a different spatial orientation compared to 1-phenylethyl analogs, affecting hydrophobic interactions with target proteins .

Comparative Data Table

Compound Name Core Structure Piperidine/Piperazine Substituent Thiazolidinone Substituent Key Biological Activity Reference ID
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperidin-1-yl 2-Phenylethyl, thioxo Inferred anti-inflammatory/antimicrobial
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one None Phenyl, thioxo Anti-inflammatory
2-(4-Ethylpiperazinyl)-9-methyl-3-[(Z)-thiazolidinone]methyl-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl 1-Phenylethyl, thioxo Not reported
4-(4-Piperidinophenyl)-2-thioxo-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one Piperidine None Computational drug-likeness

Q & A

Q. What are the optimal synthetic routes and critical steps for synthesizing this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

  • Condensation reactions : Formation of the thiazolidinone ring via thiourea and carbonyl intermediates under reflux (70–100°C, 6–12 hours) in inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating intermediates and the final product .
  • Stereochemical control : The (Z)-configuration of the exocyclic double bond is maintained by optimizing solvent polarity and reaction time . Methodological priorities include spectroscopic validation (NMR, IR) at each step to confirm structural integrity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Researchers employ a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry and stereochemistry .
  • IR spectroscopy : Validates functional groups (e.g., C=O, C=S stretches) .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .

Q. What are the primary biological targets or activities investigated for this compound?

Preliminary studies focus on:

  • Antimicrobial activity : Screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution assays .
  • Anticancer potential : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Interactions with kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Quantifying IC50 values across multiple cell lines to distinguish selective toxicity .
  • Orthogonal assays : Cross-validating results with alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

Yield optimization relies on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction kinetics in thiazolidinone ring formation .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) prevents side reactions during condensation .

Q. What computational methods are used to predict the compound’s pharmacokinetics?

In silico approaches include:

  • Molecular docking : Identifying binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate oral bioavailability, LogP, and blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Modeling electronic properties to explain reactivity and stability .

Key Methodological Considerations

  • Stereochemical validation : Circular Dichroism (CD) spectroscopy or X-ray crystallography may resolve ambiguities in Z/E configurations .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes and catalyst loading .
  • Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.